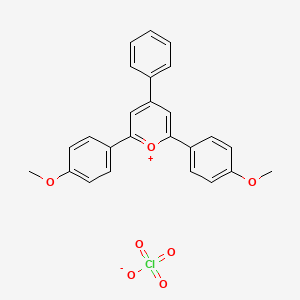![molecular formula C14H15Cl2NO B5219689 N-bicyclo[2.2.1]hept-2-yl-2,6-dichlorobenzamide](/img/structure/B5219689.png)
N-bicyclo[2.2.1]hept-2-yl-2,6-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-bicyclo[2.2.1]hept-2-yl-2,6-dichlorobenzamide, also known as BGB-324, is a small molecule inhibitor of the Axl receptor tyrosine kinase. The Axl receptor is a member of the TAM family of receptor tyrosine kinases, which are involved in regulating cell survival, proliferation, and migration. Axl is overexpressed in many types of cancer and is associated with increased tumor growth, invasion, and metastasis. BGB-324 has shown promise as a potential anti-cancer therapeutic agent and is currently being studied in clinical trials.
作用機序
N-bicyclo[2.2.1]hept-2-yl-2,6-dichlorobenzamide inhibits the activity of the Axl receptor tyrosine kinase by binding to the ATP-binding site of the kinase domain. This prevents the activation of downstream signaling pathways that are involved in cell survival, proliferation, and migration. By inhibiting Axl activity, N-bicyclo[2.2.1]hept-2-yl-2,6-dichlorobenzamide can block the growth and metastasis of cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer and anti-inflammatory effects, N-bicyclo[2.2.1]hept-2-yl-2,6-dichlorobenzamide has been shown to have other biochemical and physiological effects. For example, N-bicyclo[2.2.1]hept-2-yl-2,6-dichlorobenzamide can inhibit the activity of other receptor tyrosine kinases such as Mer and Tyro3, which are also members of the TAM family. N-bicyclo[2.2.1]hept-2-yl-2,6-dichlorobenzamide can also modulate the activity of immune cells such as macrophages and dendritic cells, which play a role in the immune response to cancer.
実験室実験の利点と制限
One advantage of using N-bicyclo[2.2.1]hept-2-yl-2,6-dichlorobenzamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. N-bicyclo[2.2.1]hept-2-yl-2,6-dichlorobenzamide is also highly specific for the Axl receptor tyrosine kinase and does not inhibit other kinases at the concentrations used in most experiments. However, one limitation of using N-bicyclo[2.2.1]hept-2-yl-2,6-dichlorobenzamide is that it can be toxic to cells at high concentrations, which can complicate the interpretation of some experiments.
将来の方向性
There are several future directions for the study of N-bicyclo[2.2.1]hept-2-yl-2,6-dichlorobenzamide. One area of research is the development of combination therapies that target multiple signaling pathways in cancer cells. N-bicyclo[2.2.1]hept-2-yl-2,6-dichlorobenzamide has been shown to synergize with other anti-cancer agents such as chemotherapy and radiation therapy. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from N-bicyclo[2.2.1]hept-2-yl-2,6-dichlorobenzamide treatment. Finally, the development of more potent and selective Axl inhibitors is an ongoing area of research that may lead to improved anti-cancer therapies.
合成法
The synthesis of N-bicyclo[2.2.1]hept-2-yl-2,6-dichlorobenzamide has been described in several publications. One method involves the reaction of 2,6-dichlorobenzoyl chloride with bicyclo[2.2.1]hept-2-ylamine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to yield N-bicyclo[2.2.1]hept-2-yl-2,6-dichlorobenzamide in high purity.
科学的研究の応用
N-bicyclo[2.2.1]hept-2-yl-2,6-dichlorobenzamide has been studied extensively in preclinical models of cancer and has shown efficacy in inhibiting tumor growth and metastasis. In addition to its anti-cancer effects, N-bicyclo[2.2.1]hept-2-yl-2,6-dichlorobenzamide has also been shown to have anti-inflammatory properties and may be useful in treating other diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2,6-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO/c15-10-2-1-3-11(16)13(10)14(18)17-12-7-8-4-5-9(12)6-8/h1-3,8-9,12H,4-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDGJRIHNWDMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bicyclo[2.2.1]heptanyl)-2,6-dichlorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5219622.png)
![(1,3-benzodioxol-5-ylmethylene){2-[(2,4-dinitro-5-{[4-(octyloxy)phenyl]amino}phenyl)amino]phenyl}amine](/img/structure/B5219632.png)
![2-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5219637.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5219643.png)
![2-fluoro-N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5219644.png)
![5-[(3,4-dichlorobenzoyl)amino]isophthalamide](/img/structure/B5219651.png)

![N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5219656.png)
![3-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5219659.png)
![5-imino-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5219674.png)

![ethyl 2-{[5-(4-bromophenyl)-2-furoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5219683.png)
![4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B5219708.png)
